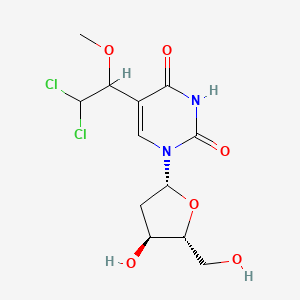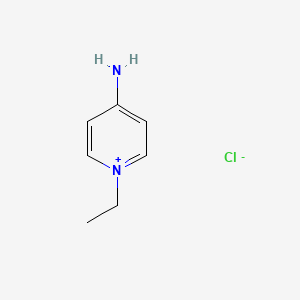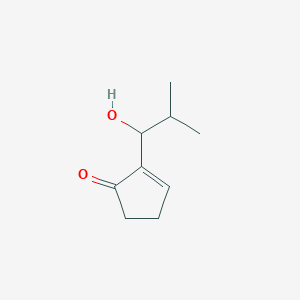![molecular formula C16H12O4 B14262684 Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate CAS No. 137676-07-4](/img/structure/B14262684.png)
Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its fused aromatic ring system, which includes a furan ring and a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate typically involves the condensation of ethyl 3(H)-oxonaphtho[2,1-b]pyran-2-carboxylate with ketones in the presence of ammonium acetate or amines at room temperature. This reaction yields the corresponding naphthoxazocine carboxylates via a Michael addition . Another method involves the reaction of 1-cyano-2-naphthol with different alkylating agents, followed by ring closure reactions using sodium ethoxide solution .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various naphthoquinone derivatives, while reduction can produce different hydroxy or amino derivatives .
Applications De Recherche Scientifique
Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways in cells. Its aromatic structure allows it to interact with DNA and proteins, potentially leading to changes in their function and activity .
Comparaison Avec Des Composés Similaires
Dihydronaphthofurans: These compounds share a similar fused ring structure and exhibit similar chemical properties.
Naphthoquinones: These compounds are structurally related and undergo similar chemical reactions.
Benzofurans: Although structurally different, benzofurans share some chemical reactivity with naphthofurans.
Uniqueness: Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
137676-07-4 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
ethyl 2-(2-oxobenzo[g][1]benzofuran-3-ylidene)acetate |
InChI |
InChI=1S/C16H12O4/c1-2-19-14(17)9-13-12-8-7-10-5-3-4-6-11(10)15(12)20-16(13)18/h3-9H,2H2,1H3 |
Clé InChI |
JEYBAAVYCAKQNR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1C2=C(C3=CC=CC=C3C=C2)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)


![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)



![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)



![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
